molecular formula C9H8ClFN2 B6206401 4-(2-fluorophenyl)-1H-imidazole hydrochloride CAS No. 2694728-39-5

4-(2-fluorophenyl)-1H-imidazole hydrochloride

Cat. No. B6206401
CAS RN: 2694728-39-5
M. Wt: 198.6
InChI Key:
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Description

4-(2-Fluorophenyl)-1H-imidazole hydrochloride is an organic compound that is capable of forming a variety of derivatives, including salts, esters, and amides. This compound is a colorless, water-soluble solid with a molecular weight of 234.65 g/mol. It has a melting point of 110-112 °C and a boiling point of 189-190 °C. 4-(2-Fluorophenyl)-1H-imidazole hydrochloride is commonly used in various scientific research applications, such as drug discovery, biochemistry, and physiology experiments.

Scientific Research Applications

4-(2-Fluorophenyl)-1H-imidazole hydrochloride has been used in a range of scientific research applications, including drug discovery, biochemistry, and physiology experiments. It has been used in the synthesis of various pharmaceuticals, such as benzimidazoles, benzothiazoles, and benzoxazoles. It has also been used to study the effects of various drugs on the body, as well as to investigate the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1H-imidazole hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of proteins and nucleic acids. In addition, it has been suggested that this compound may also act as an agonist or antagonist of certain receptors in the body, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)-1H-imidazole hydrochloride are not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in the synthesis of proteins and nucleic acids. In addition, it has been suggested that this compound may act as an agonist or antagonist of certain receptors in the body, such as the serotonin and dopamine receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Fluorophenyl)-1H-imidazole hydrochloride in laboratory experiments include its relatively low cost, its water solubility, and its ability to form a variety of derivatives. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using this compound in lab experiments. For example, it has been suggested that this compound may act as an agonist or antagonist of certain receptors in the body, which could lead to unexpected results in experiments. In addition, this compound is not as widely available as other compounds, which can make it more difficult to obtain.

Future Directions

There are a number of potential future directions for 4-(2-Fluorophenyl)-1H-imidazole hydrochloride research. For example, further research could be done to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research could be done to investigate the potential use of this compound in the development of new drugs or therapies. Finally, further research could be done to investigate the potential use of this compound in the synthesis of other compounds, such as pharmaceuticals or other organic compounds.

Synthesis Methods

4-(2-Fluorophenyl)-1H-imidazole hydrochloride can be synthesized from the reaction of 2-fluorobenzaldehyde and 1-amino-2-methyl-1H-imidazole in the presence of hydrochloric acid. The reaction is carried out at a temperature of 80-90°C, and the resulting product is a white crystalline solid. The reaction is shown below:
2-Fluorobenzaldehyde + 1-Amino-2-methyl-1H-imidazole + HCl → 4-(2-Fluorophenyl)-1H-imidazole hydrochloride

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-fluorophenyl)-1H-imidazole hydrochloride involves the reaction of 2-fluorobenzonitrile with imidazole in the presence of a reducing agent to form the intermediate 2-(2-fluorophenyl)imidazole. This intermediate is then reacted with hydrochloric acid to form the final product, 4-(2-fluorophenyl)-1H-imidazole hydrochloride.", "Starting Materials": [ "2-fluorobenzonitrile", "imidazole", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-fluorobenzonitrile is reacted with imidazole in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the intermediate 2-(2-fluorophenyl)imidazole.", "Step 2: The intermediate 2-(2-fluorophenyl)imidazole is then reacted with hydrochloric acid to form the final product, 4-(2-fluorophenyl)-1H-imidazole hydrochloride.", "Overall reaction: 2-fluorobenzonitrile + imidazole + reducing agent + hydrochloric acid → 4-(2-fluorophenyl)-1H-imidazole hydrochloride" ] }

CAS RN

2694728-39-5

Product Name

4-(2-fluorophenyl)-1H-imidazole hydrochloride

Molecular Formula

C9H8ClFN2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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